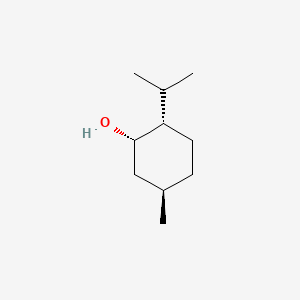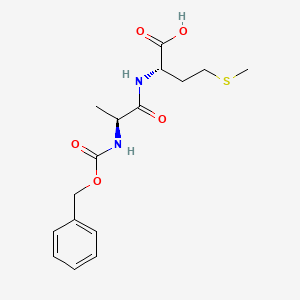
Z-Ala-met-OH
Vue d'ensemble
Description
Z-Ala-met-OH, also known as Z-Alanyl-L-methionine, is an essential amino acid derivative and is a popular choice for use in laboratory experiments. It is a Zwitterionic amino acid, meaning it contains both positive and negative charges, and is a derivative of L-methionine. Z-Ala-met-OH is a versatile molecule that has a variety of applications in scientific research, and has a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Drug Discovery and Disease Detection
Amino acids, including derivatives like “Z-Ala-met-OH”, are often used in drug discovery. They can be modified to create new compounds with potential therapeutic effects or to study disease mechanisms. For example, induced derivatizations of amino acids can provide valuable information for identifying drug targets or biomarkers for diseases .
Food Nutrition Exploration
In the field of food science, amino acid derivatives are analyzed to understand their nutritional value and contribution to food quality. Techniques like High Performance Liquid Chromatography (HPLC) are used to separate and identify these compounds in food samples .
Protein Science
Amino acid derivatives play a crucial role in protein science, where they are used to study protein structure, function, and interactions. The synthesis of new stationary phases for HPLC can enhance the separation of amino acid derivatives, which is vital for protein analysis .
Self-Assembly Hydrogel Formation
Dipeptides, which are compounds formed from two amino acids, can self-assemble into hydrogels with various structures and properties. These hydrogels have applications in biomedicine and materials science. Modifications at different terminals of dipeptides, including potentially “Z-Ala-met-OH”, can lead to the formation of new hydrogel materials .
Biomedical Applications
Dipeptide-based hydrogels, possibly including those derived from “Z-Ala-met-OH”, can be used for drug delivery systems, tissue engineering scaffolds, and wound healing applications due to their biocompatibility and tunable properties .
Materials Science
The self-assembly properties of dipeptides extend to the creation of novel materials with specific functions. These materials can be designed for use in nanotechnology, electronics, or as environmentally responsive surfaces .
Mécanisme D'action
Target of Action
Z-Ala-met-OH, also known as Z-L-alanyl-L-methionine, is a biochemical used in proteomics research
Mode of Action
It’s known that amino acids and their derivatives can interact with various cellular components and processes . For instance, they can interact with amino acid transporters, influence protein synthesis, and participate in various metabolic pathways . The exact interaction of Z-Ala-met-OH with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
For example, 5-aminolevulinic acid (ALA), a metabolic intermediate in higher plants, is a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . The pathways towards biosynthesis upstream and the metabolism downstream of ALA contain multiple regulatory points that are affected by positive/negative factors .
Pharmacokinetics
The pharmacokinetics of a drug molecule, including its adme properties, are crucial for its bioavailability and therapeutic efficacy
Result of Action
Peptides derived from dietary proteins, including amino acids and their derivatives, have been reported to display significant antioxidant activity . This may exert notably beneficial effects in promoting human health and in food processing .
Action Environment
Factors such as pH, temperature, and the presence of other molecules can affect the stability, efficacy, and action of a compound .
Propriétés
IUPAC Name |
(2S)-4-methylsulfanyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-11(14(19)18-13(15(20)21)8-9-24-2)17-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUCTNWOJJIRAB-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Ala-met-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



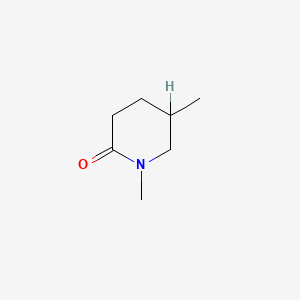
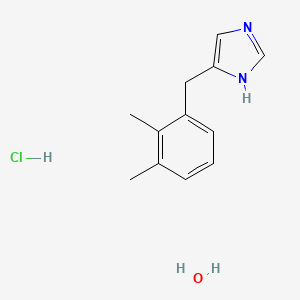
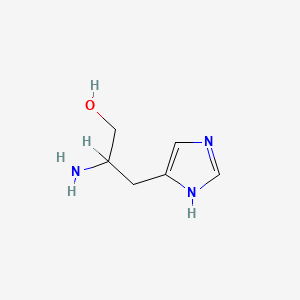




![1-Oxaspiro[4.5]decan-2-one](/img/structure/B1595756.png)





